Chiral Purity and Salt Form are Critical for ALK Inhibitor Potency
The (S)-enantiomer is the required chiral building block for synthesizing a series of potent ALK inhibitors. The final compound incorporating this (S)-chiral center, compound 13, demonstrated an IC50 of 2.5 nM against the ALK kinase [1]. The use of the (R)-enantiomer (CAS 924307-99-3) would yield a diastereomer with a different biological profile, rendering potency and selectivity data incomparable.
| Evidence Dimension | Biological Activity of Final Drug Candidate |
|---|---|
| Target Compound Data | Enables synthesis of compound 13 with ALK IC50 = 2.5 nM |
| Comparator Or Baseline | (R)-enantiomer would yield a diastereomeric product |
| Quantified Difference | Potency for the diastereomer is unknown but expected to be significantly different |
| Conditions | In vitro kinase assay for ALK (Anaplastic Lymphoma Kinase) |
Why This Matters
This confirms that procurement of the correct enantiomer is non-negotiable for achieving the reported potency and selectivity in downstream ALK inhibitor development.
- [1] Fushimi, M., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915-4935. View Source
